N-(2,5-difluorophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide
Description
This compound features a [1,2,4]triazolo[4,3-a]pyrazin-8-one core substituted with a phenyl group at position 7 and a sulfanyl acetamide moiety at position 2. The acetamide side chain is further modified with a 2,5-difluorophenyl group.
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-[(8-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N5O2S/c20-12-6-7-14(21)15(10-12)22-16(27)11-29-19-24-23-17-18(28)25(8-9-26(17)19)13-4-2-1-3-5-13/h1-10H,11H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYKRBLDLDGWNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN3C(=NN=C3SCC(=O)NC4=C(C=CC(=C4)F)F)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-difluorophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide typically involves multiple steps, starting with the preparation of the triazolopyrazine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The difluorophenyl group is then introduced via electrophilic substitution reactions. Finally, the sulfanylacetamide moiety is attached through nucleophilic substitution reactions, often using thiol reagents and acylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes selecting suitable solvents, catalysts, and reaction temperatures. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-difluorophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl and triazolopyrazine rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents are used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted analogs of the original compound.
Scientific Research Applications
N-(2,5-difluorophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,5-difluorophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazolopyrazine ring is particularly important for its binding affinity, while the difluorophenyl group enhances its stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
Key Findings :
- The triazolo-pyrazinone core (target compound) differs from triazolo-pyrimidinone () in nitrogen positioning, which may alter hydrogen-bonding interactions with biological targets.
- Substitution at position 8 (chlorobenzylsulfanyl in ) vs. position 3 (sulfanylacetamide in the target compound) impacts steric bulk and electronic properties.
Substituent Effects on Bioactivity
A. Phenyl Ring Modifications
- 2,5-Difluorophenyl (target compound): Fluorine atoms increase electronegativity and resistance to oxidative metabolism, enhancing bioavailability .
- 2,5-Dimethylphenyl (): Methyl groups improve lipophilicity but may reduce solubility compared to fluorinated analogs.
- 4-Chlorobenzyl (): Chlorine enhances hydrophobic interactions but may increase toxicity risks.
B. Sulfanyl Acetamide Side Chain
Biological Activity
N-(2,5-difluorophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide (CAS No. 1242980-99-9) is a compound of significant interest due to its potential biological activities. This article aims to consolidate findings from various studies regarding its biological activity, including antibacterial and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 441.11 g/mol. The compound features a triazolo[4,3-a]pyrazine core, which is known for various biological activities.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of triazolo[4,3-a]pyrazine derivatives. For instance, compounds derived from this scaffold have shown moderate to good antibacterial activities against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains. Specifically, derivatives similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. A study focusing on triazolo[4,3-a]pyrazine derivatives demonstrated that certain analogs exhibited potent anti-tumor activity against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). Notably, one derivative showed IC50 values of 0.83 μM against A549 cells and 0.15 μM against MCF-7 cells . These results suggest that modifications in the structure can significantly enhance the anticancer efficacy.
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Substituents : The presence of electron-donating groups on the phenyl ring enhances antibacterial activity.
- Core Structure : The triazolo[4,3-a]pyrazine moiety is pivotal in conferring both antibacterial and anticancer properties.
Case Studies
Several case studies have been conducted to evaluate the efficacy of compounds related to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
